molecular formula C25H28N8O2 B15142624 Linagliptin-d4

Linagliptin-d4

Cat. No.: B15142624
M. Wt: 476.6 g/mol
InChI Key: LTXREWYXXSTFRX-JQABUVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linagliptin-d4 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Linagliptin itself is known for its unique pharmacokinetic properties, including minimal renal clearance and a long half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linagliptin-d4 involves the incorporation of deuterium atoms into the linagliptin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts during the synthesis process to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Linagliptin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Linagliptin-d4 has a wide range of scientific research applications:

Mechanism of Action

Linagliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce glucagon release. The molecular targets involved include pancreatic β-cells and α-cells, which are responsible for insulin and glucagon secretion, respectively .

Comparison with Similar Compounds

Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Vildagliptin
  • Alogliptin

Comparison

Linagliptin-d4 is unique among DPP-4 inhibitors due to its deuterated structure, which enhances its metabolic stability and reduces its renal clearance. Compared to other DPP-4 inhibitors, this compound has a longer half-life and does not require dose adjustment in patients with renal impairment .

Conclusion

This compound is a valuable compound in the field of medicinal chemistry and pharmacology. Its unique properties and wide range of applications make it an important tool for scientific research and therapeutic development.

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

476.6 g/mol

IUPAC Name

8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i12D2,14D2

InChI Key

LTXREWYXXSTFRX-JQABUVPCSA-N

Isomeric SMILES

[2H]C1(CC[C@H](C(N1C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C)([2H])[2H])N)[2H]

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

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